Narasin (sodium)
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Overview
Description
Narasin is a polyether ionophore antibiotic produced by the fermentation of the bacterium Streptomyces aureofaciens. It is primarily used as a coccidiostat and antibacterial agent in veterinary medicine. Narasin is a derivative of salinomycin, with an additional methyl group, and is effective against a range of Gram-positive bacteria and coccidia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Narasin is synthesized through the fermentation of Streptomyces aureofaciens. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods: In industrial settings, the production of narasin involves large-scale fermentation processes. The bacterium Streptomyces aureofaciens is grown in bioreactors, and the fermentation broth is processed to isolate and purify narasin. The sodium salt of narasin is prepared by dissolving narasin in dioxane and adding sodium hydroxide, followed by stirring for two hours .
Chemical Reactions Analysis
Types of Reactions: Narasin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Narasin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of narasin can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Narasin can undergo substitution reactions with various nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of narasin can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Narasin has a wide range of scientific research applications:
Chemistry: Narasin is used as a model compound in studies involving ionophore antibiotics and their interactions with metal ions.
Biology: It is used to study the effects of ionophores on cellular ion transport and membrane potential.
Mechanism of Action
Narasin exerts its effects by disrupting ion transport across cell membranes. It forms lipid-soluble complexes with cations such as sodium, potassium, and hydrogen ions, facilitating their transfer across the bacterial cell membrane. This disrupts the ion concentration gradient, leading to a loss of cellular energy and inhibition of microbial growth . In cancer cells, narasin induces oxidative stress and mitochondrial dysfunction, leading to cell death .
Comparison with Similar Compounds
- Salinomycin
- Monensin
- Nigericin
- Halofuginone
Narasin’s unique structure and broad spectrum of activity make it a valuable compound in veterinary medicine and scientific research.
Properties
IUPAC Name |
sodium;(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRZEFXQRCTYMC-DAALJYCPSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H71NaO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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